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molecular formula C10H11ClN2O B8410635 5-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

5-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B8410635
M. Wt: 210.66 g/mol
InChI Key: DQIFOZOCQYCNKK-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

Aqueous titanium trichloride (20%, 375 ml) is added dropwise over 15 min to a mixture of N-(6-chloro-2-nitrophenyl)-2-methylalanine methyl ester (XI, EXAMPLE 15, 15.7 g), sodium acetate (268 g), methanol (339 ml) and water (174 ml) at 20°-25°. After stirring for 3 hr at 20°-25°, addition of 950 ml of aqueous sodium bicarbonate, extraction with ethyl acetate several times, stirring with magnesium sulfate and concentration gives the title compound; mp 153°-156°; IR (mineral oil) 3369, 2954, 2924, 2856, 1680, 1594, 1489, 1470, 1450, 1381, 1368, 1357, 1300 and 764 cm-1 ; NMR (CDCl3) 8.25, 6.98, 6.70, 6.6-6.7, 4.25 and 1.45 δ; MS (FAB) m/z 210 and 195.
Quantity
950 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-(6-chloro-2-nitrophenyl)-2-methylalanine methyl ester
Quantity
15.7 g
Type
reactant
Reaction Step Three
Quantity
268 g
Type
reactant
Reaction Step Three
Quantity
375 mL
Type
catalyst
Reaction Step Three
Name
Quantity
174 mL
Type
solvent
Reaction Step Three
Quantity
339 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]([CH3:17])([CH3:16])[NH:5][C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=1[N+:13]([O-])=O.C([O-])(=O)C.[Na+].C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>[Cl-].[Cl-].[Cl-].[Ti+3].C(OCC)(=O)C.O.CO>[Cl:12][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:6]=1[NH:5][C:4]([CH3:17])([CH3:16])[C:3](=[O:2])[NH:13]2 |f:1.2,3.4,5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
950 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
N-(6-chloro-2-nitrophenyl)-2-methylalanine methyl ester
Quantity
15.7 g
Type
reactant
Smiles
COC(C(NC1=C(C=CC=C1Cl)[N+](=O)[O-])(C)C)=O
Name
Quantity
268 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
375 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Name
Quantity
174 mL
Type
solvent
Smiles
O
Name
Quantity
339 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hr at 20°-25°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C2NC(C(NC2=CC=C1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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